N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
“N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C14H13ClN2O3S . Its average mass is 324.783 Da and its monoisotopic mass is 324.033539 Da .
Molecular Structure Analysis
The molecular structure of “N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide” consists of a central acetamide group attached to a phenyl group, which is further connected to a sulfonyl group and a chlorophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 81.8±0.4 cm3, and a polar surface area of 84 Å2 . It also has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Antimicrobial Activity
N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide has been evaluated for its antimicrobial potential. Researchers have studied its inhibitory effects against bacterial and fungal strains. Particular emphasis was placed on evaluating the inhibition of microbial adhesion to surfaces as a possible means of reducing the burden of biofilm-associated infections .
Antioxidant Properties
The compound was also assessed for its antioxidant activity. Researchers employed assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power. These investigations aimed to understand its potential as an antioxidant agent .
Toxicity Testing
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. Researchers explored the compound’s impact on this aquatic organism, providing insights into its safety profile .
In Silico Analysis
Computational studies were performed to predict the compound’s antimicrobial effect and toxicity. These in silico analyses contribute to our understanding of its potential pharmacological properties .
Drug Design Prospects
Given its promising antimicrobial activity, N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide could serve as a scaffold for developing novel antimicrobial agents. Researchers specifically highlighted its potential against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Chemical Characterization
The compound’s structure and properties have been thoroughly characterized using techniques such as elemental analysis, mass spectrometry (MS), nuclear magnetic resonance (NMR), UV/VIS spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. These analyses confirmed the assigned structures and verified the purities of the synthesized compounds .
Mechanism of Action
Target of Action
The primary targets of N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of n-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide is currently lacking .
properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJQZVACVRTVJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide |
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